

A Technical Guide to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Cat. No.:	B134448

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. It details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, this guide outlines its critical role as a synthetic intermediate in the development of novel therapeutic agents, particularly in the realm of antimicrobial research. Experimental protocols and visualized workflows are included to support researchers, scientists, and drug development professionals in its application.

Chemical Identity and Properties

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is an organic compound featuring a benzo[b]thiophene core functionalized with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 6-position.^[1] The presence of the trifluoromethyl group is notable for enhancing key properties such as chemical stability, lipophilicity, and biological activity in derivative molecules.^{[2][3]}

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

Identifier	Value
CAS Number	142329-22-4 [4] [5] [6]
Molecular Formula	C ₁₀ H ₅ F ₃ O ₂ S [4] [6]
Molecular Weight	246.21 g/mol [4] [6]
IUPAC Name	6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid [4]
Synonyms	6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid [4]
SMILES	C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O [4]
InChI	InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15) [4]
InChIKey	HYHNPVVUDRTIJR-UHFFFAOYSA-N [4]

Physicochemical Properties

The known physical and chemical properties are presented below, sourced from various chemical suppliers and databases.

Property	Value
Physical Form	Solid, White Powder [7] [8]
Melting Point	198-201 °C [4]
Boiling Point	369.6 °C at 760 mmHg [4]
Density	1.547 g/cm ³ [4]
Purity	Commercially available at ≥95% [4] [9]
Storage Conditions	Store sealed in a dry environment at 2-8 °C [9] [10]

Synthesis and Spectroscopic Characterization

While **6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid** is commercially available, it serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its structural characterization is fundamental for verifying its identity before use in further synthetic steps.

Role in Synthesis

This compound is a key intermediate in the synthesis of novel therapeutic agents. For instance, it has been utilized as the foundational scaffold to produce a series of benzo[b]thiophene acylhydrazones, which were subsequently evaluated for antimicrobial activity against multidrug-resistant *Staphylococcus aureus*.^{[7][8]} In a typical reaction, the carboxylic acid group is activated and then reacted with a hydrazine derivative to form an acylhydrazide, which is then condensed with an aldehyde or ketone.

Experimental Protocol: ^1H NMR Spectroscopy

The identity and purity of the compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol is based on published data.^{[7][8]}

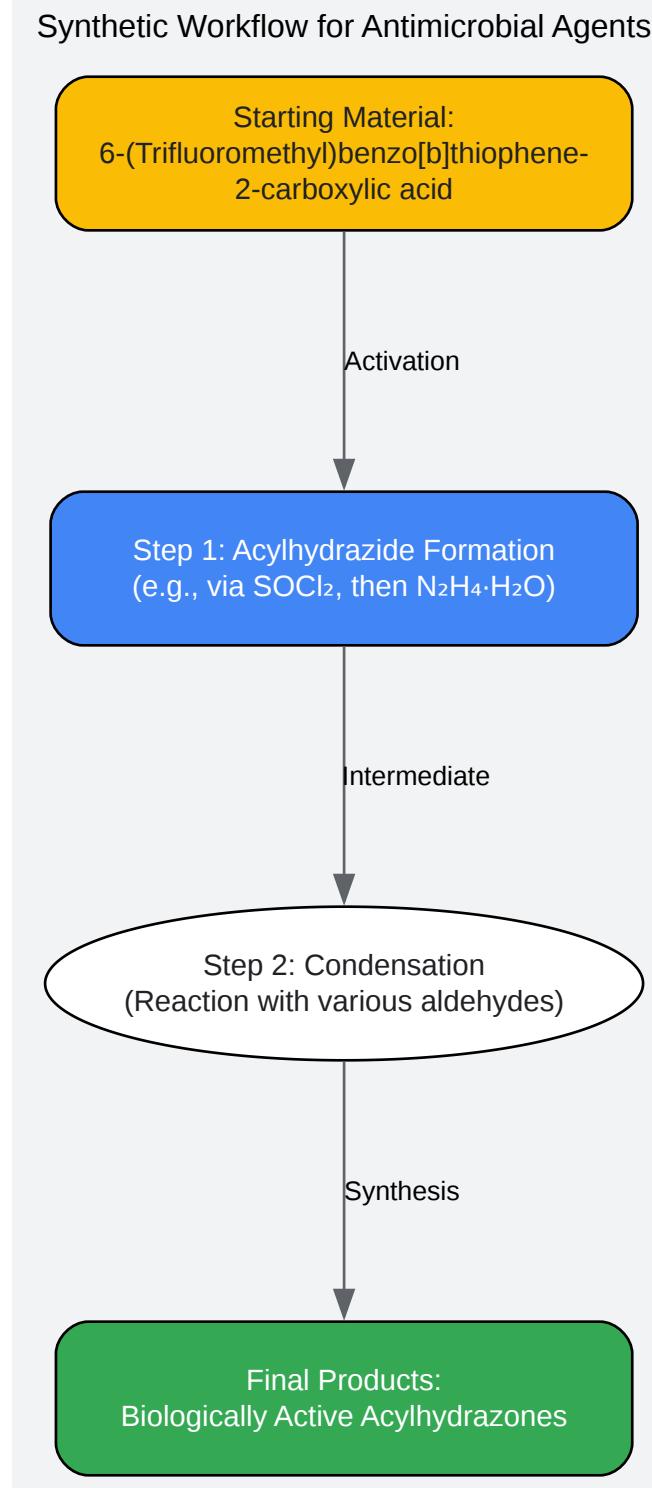
- Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument: A 300 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the proton (^1H) NMR spectrum at room temperature.
- Analysis: Process the spectrum and integrate the signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Spectroscopic Data

The reported ^1H NMR data for **6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid** are summarized below.^{[7][8]}

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.59	quartet (q)	0.8	Aromatic H
8.10	doublet (d)	0.8	Aromatic H
7.98	doublet of triplets (dt)	8.5, 0.8	Aromatic H
7.75	doublet of doublets (dd)	8.5, 1.3	Aromatic H

Applications in Research and Development


The unique combination of a planar, aromatic benzo[b]thiophene ring system and an electron-withdrawing trifluoromethyl group makes this molecule a valuable building block in several areas of research.

- **Antimicrobial Drug Development:** The compound is a proven precursor for synthesizing molecules with potent antimicrobial properties. Its derivatives have shown activity against clinically relevant pathogens like multidrug-resistant *S. aureus*.[\[7\]](#)[\[8\]](#)
- **Oncology and Anti-inflammatory Research:** It is explored as an intermediate for creating novel drug candidates for anti-cancer and anti-inflammatory therapies.[\[2\]](#) The trifluoromethyl group can enhance the efficacy and pharmacokinetic profile of the final drug product.
- **Materials Science:** The rigid, aromatic structure of the benzo[b]thiophene core suggests potential applications in the development of organic semiconductors and other advanced materials where π - π stacking interactions are relevant.[\[1\]](#)

Visualized Structures and Workflows

To better illustrate the structure and utility of this compound, the following diagrams are provided.

Caption: Molecular structure of **6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow using the title compound to produce antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 142329-22-4: 6-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 142329-22-4 [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bocsci.com [bocsci.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 142329-22-4 [sigmaaldrich.com]
- 10. 142329-22-4|6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Technical Guide to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134448#6-trifluoromethyl-benzo-b-thiophene-2-carboxylic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com